molecular formula C23H22N4OS B2550279 1-(2-Methoxyphenyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine CAS No. 315709-01-4

1-(2-Methoxyphenyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine

Cat. No.: B2550279
CAS No.: 315709-01-4
M. Wt: 402.52
InChI Key: VUPGVMHWDMZTJI-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-d]pyrimidine core linked to a piperazine ring substituted with a 2-methoxyphenyl group. The thienopyrimidine scaffold is known for its versatility in drug discovery, particularly in targeting receptors like GPR55 and serotonin (5-HT) subtypes . The 2-methoxyphenyl moiety enhances π-π stacking interactions and modulates receptor binding selectivity .

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-28-20-10-6-5-9-19(20)26-11-13-27(14-12-26)22-18-15-21(17-7-3-2-4-8-17)29-23(18)25-16-24-22/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPGVMHWDMZTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C4C=C(SC4=NC=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene and pyrimidine derivatives. The phenyl group is introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .

The piperazine ring is then functionalized with the methoxyphenyl group through a nucleophilic substitution reaction. This step often involves the use of a methoxyphenyl halide and a base to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    Research indicates that compounds containing thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, studies have shown that modifications to the thieno[2,3-d]pyrimidine structure can enhance cytotoxicity against various cancer cell lines by inhibiting critical cellular pathways, including those involved in cell proliferation and survival .
  • Serotonin Receptor Modulation :
    The compound may act as a serotonin receptor antagonist, particularly at the 5-HT7 receptor. This receptor is implicated in mood regulation and cognitive functions. The binding affinity of related compounds suggests that 1-(2-Methoxyphenyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine could serve as a lead compound for developing new antidepressants or anxiolytics .
  • Neuroprotective Effects :
    Compounds with similar piperazine structures have shown neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier makes this compound a candidate for further investigation in treating conditions such as Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeCompound StructureBiological TargetReference
AnticancerThieno[2,3-d]pyrimidine derivativesVarious cancer cell lines
Serotonin AntagonismThis compound5-HT7 receptor
NeuroprotectionPiperazine analogsNeurodegenerative pathways

Synthesis and Optimization

The synthesis of this compound involves multiple steps, including the formation of the piperazine ring and the introduction of the thieno[2,3-d]pyrimidine moiety. Optimization of these synthetic routes is crucial for enhancing yield and purity. Recent studies have explored various reaction conditions to improve the efficiency of synthesizing related compounds .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring often acts as a scaffold, positioning the methoxyphenyl and phenylthieno[2,3-d]pyrimidinyl groups for optimal interaction with the target site. This interaction can modulate the activity of the target, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Thienopyrimidine-Based Analogues

Compound 46 : Furan-2-yl[4-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone
  • Structural Differences: A 2-methyl group on the thienopyrimidine and a furoyl-piperazine substituent.
  • The furoyl moiety may alter solubility and metabolic stability .
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
  • Structural Differences: Incorporates a 3,4-dichlorophenyl group on the piperazine and a 4-fluorophenyl group on the thienopyrimidine.
  • Functional Impact : The electron-withdrawing chloro and fluoro groups enhance binding to serotonin receptors (e.g., 5-HT2A) but may reduce blood-brain barrier permeability due to increased polarity .
1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic Acid
  • Structural Differences: Replaces the piperazine with a piperidine-4-carboxylic acid and adds an ethyl group to the thienopyrimidine.
  • Functional Impact : The carboxylic acid improves aqueous solubility, while the ethyl group reduces aromatic interactions, likely diminishing GPR55 affinity .

Piperazine/Piperidine-Based Analogues

1-(2-Methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine
  • Structural Differences : Features a piperidine-methyl bridge and a 2-nitrobenzyl group.
HBK Series (e.g., HBK14–HBK19)
  • Structural Differences: Substituents include phenoxyethoxyethyl or chlorophenoxypropyl chains.
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³,⁷]decan-1-amine (7)
  • Structural Differences : Incorporates a tricyclodecane group linked via a propyl chain.
  • Functional Impact: The bulky tricyclodecane moiety improves 5-HT1A binding (IC50 = 12 nM) but introduces synthetic complexity compared to the target compound’s straightforward thienopyrimidine synthesis .

Receptor Binding and Selectivity

  • Serotonin Receptors: The target compound’s 2-methoxyphenyl group aligns with 5-HT1B/1D agonist activity, as seen in 1-(2-methoxyphenyl)piperazine . However, the thienopyrimidine core may shift selectivity toward GPR55 antagonism, similar to Compound 46 .
  • Dopamine Receptors : Unlike nitrobenzyl-substituted piperidines (e.g., Ki = 8 nM for D2), the target compound likely has lower dopamine affinity due to the absence of strong electron-withdrawing groups .

Biological Activity

The compound 1-(2-Methoxyphenyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine is a novel piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20_{20}H20_{20}N4_{4}S
  • Molecular Weight : 364.46 g/mol

The compound features a piperazine ring, a thieno[2,3-d]pyrimidine moiety, and a methoxyphenyl group, which contribute to its diverse biological activities.

Antitumor Activity

Studies have indicated that piperazine derivatives exhibit significant antitumor properties. For instance, compounds similar to This compound have shown efficacy against various cancer cell lines. A notable study demonstrated that related thieno-pyrimidine compounds inhibited cell proliferation in A431 vulvar epidermal carcinoma cells, suggesting potential for further development in cancer therapy .

The proposed mechanisms of action for this class of compounds include:

  • Inhibition of Kinases : Some thieno-pyrimidine derivatives are known to inhibit specific kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death.

Neuropharmacological Effects

Piperazine derivatives are also recognized for their neuropharmacological activities. For example, LQFM018, another piperazine compound, exhibited binding affinity to aminergic receptors and demonstrated antiproliferative effects in leukemic cells . This suggests that the compound may have similar neuroactive properties.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Key findings include:

  • Substituent Effects : The presence of electron-donating groups like methoxy enhances the compound's affinity for biological targets.
  • Ring Modifications : Alterations in the thieno-pyrimidine structure can lead to variations in potency and selectivity against different cancer types.

Case Studies

  • Antileukemic Activity :
    • A study on LQFM018 indicated its ability to induce necroptosis in K562 leukemic cells through activation of specific receptors . This highlights the therapeutic potential of piperazine derivatives in treating hematological malignancies.
  • Antitumor Efficacy :
    • Research involving thieno-pyrimidine analogs showed significant inhibition of tumor growth in vitro and in vivo models. The compounds were particularly effective against prostate cancer cell lines, demonstrating their potential as targeted therapies .

Data Summary Table

Activity Compound Target/Effect Reference
AntileukemicLQFM018Induces necroptosis in K562 cells
AntitumorThieno-pyrimidine analogsInhibits A431 cell proliferation
NeuropharmacologicalPiperazine derivativesBinds to aminergic receptors

Q & A

Q. How are conflicting spectral data (e.g., NMR splitting patterns) resolved during structural elucidation?

  • 2D NMR techniques : HSQC and HMBC to assign quaternary carbons and resolve overlapping signals .
  • Isotopic labeling : Synthesize deuterated analogs to confirm proton assignments in complex regions .

Tables

Q. Table 1. Key Reaction Conditions for Piperazine Functionalization

StepReagents/ConditionsYield (%)Reference
Vilsmeier-HaackPOCl₃/DMF, 80°C, 4h60–75
Piperazine couplingEtOH/H₂O (4:1), reflux, 12h39–50
PurificationNormal-phase chromatography>95

Q. Table 2. Biological Activity of Structural Analogs

DerivativeTargetIC₅₀ (µM)Selectivity IndexReference
4-Nitrobenzyl analoghCA II0.1215.8
Fluorophenyl analogDopamine D3 receptor0.0812.4

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